molecular formula C22H17ClFN3O2S2 B2715182 N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-60-6

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2715182
M. Wt: 473.97
InChI Key: JFRJSHUFLBEXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging Applications

Radiosynthesis for PET Imaging : A notable application of compounds within this chemical class includes their development for Positron Emission Tomography (PET) imaging. For instance, [18F]PBR111, a selective radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was developed for imaging the translocator protein (18 kDa) with PET. This compound, designed with a fluorine atom, allows for in vivo imaging using PET due to the radioactive fluorine-18 isotope. Such compounds are synthesized and labeled with fluorine-18 using a tosyloxy-for-fluorine nucleophilic aliphatic substitution, demonstrating their potential in molecular imaging and neurology research (Dollé et al., 2008).

Medicinal Chemistry Applications

Dual Inhibitory Activity : Another research direction involves the exploration of these compounds' inhibitory activities against key biological targets. For example, compounds designed with a thieno[2,3-d]pyrimidine backbone have shown potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. This indicates their potential as therapeutic agents in cancer treatment, highlighting their significance in drug discovery (Gangjee et al., 2008).

Antiviral Potency : Moreover, these compounds' structure-activity relationship (SAR) and antiviral potency have been explored, with specific derivatives showing significant interaction with SARS-CoV-2 protease, indicating their potential as antiviral agents. Detailed quantum chemical insights into their molecular structure and interactions provide a foundation for developing novel antiviral drugs (Mary et al., 2020).

Antimicrobial and Antifungal Activities

Synthetic and Biological Evaluation : The antimicrobial and antifungal activities of related heterocyclic compounds containing the sulfamido moiety have been evaluated, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new, effective antimicrobial compounds, highlighting the broad applicability of this chemical class in addressing global health challenges (Nunna et al., 2014).

properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(24)3-4-16(18)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJSHUFLBEXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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